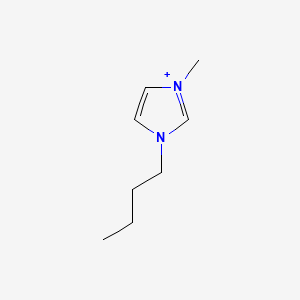
1-Allyl-3-(pyridin-2-yl)thioharnstoff
Übersicht
Beschreibung
1-Allyl-3-(pyridin-2-yl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a pyridin-2-yl group attached to the thiourea moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and protein synthesis.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
Target of Action
1-Allyl-3-(pyridin-2-yl)thiourea is a biologically active pyridine derivative . The primary targets of this compound are microbial strains such as E. coli, B. mycoides, and C. albicans . These organisms play a significant role in various infections and diseases.
Mode of Action
The compound interacts with its targets by inhibiting their growth .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with pathways essential for the survival and proliferation of the targeted microbes .
Result of Action
The primary result of the action of 1-Allyl-3-(pyridin-2-yl)thiourea is the inhibition of growth of the targeted microbes . This leads to a reduction in the severity of infections caused by these organisms.
Biochemische Analyse
Cellular Effects
The effects of 1-Allyl-3-(pyridin-2-yl)thiourea on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, 1-Allyl-3-(pyridin-2-yl)thiourea has been shown to induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 1-Allyl-3-(pyridin-2-yl)thiourea exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to bind to the active sites of certain kinases, thereby inhibiting their activity and disrupting downstream signaling pathways . Additionally, 1-Allyl-3-(pyridin-2-yl)thiourea can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Allyl-3-(pyridin-2-yl)thiourea in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to 1-Allyl-3-(pyridin-2-yl)thiourea has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of 1-Allyl-3-(pyridin-2-yl)thiourea vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of oxidative stress . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Allyl-3-(pyridin-2-yl)thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses . Additionally, it can influence the levels of key metabolites, such as glutathione, which play a critical role in cellular redox balance.
Transport and Distribution
The transport and distribution of 1-Allyl-3-(pyridin-2-yl)thiourea within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 1-Allyl-3-(pyridin-2-yl)thiourea plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its targeting to specific subcellular compartments, thereby modulating its activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(pyridin-2-yl)thiourea can be synthesized through the reaction of allyl isothiocyanate with 2-aminopyridine. The reaction typically involves the following steps:
- Dissolve 2-aminopyridine in an appropriate solvent such as ethanol or acetone.
- Add allyl isothiocyanate to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of 1-Allyl-3-(pyridin-2-yl)thiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-3-(pyridin-2-yl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of heterocyclic compounds such as thiazoles or thiazolines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used for oxidation reactions.
Cyclization Reagents: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, can facilitate cyclization reactions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Heterocyclic Compounds: Formed through cyclization reactions, such as thiazoles or thiazolines.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3-(pyridin-2-yl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzoyl-3-(pyridin-2-yl)thiourea: Similar structure but with a benzoyl group instead of an allyl group. It exhibits different biological activities and reactivity.
1-Allyl-3-(pyridin-4-yl)thiourea: Similar structure but with the pyridinyl group attached at the 4-position instead of the 2-position. This positional isomer may have different chemical and biological properties.
The uniqueness of 1-Allyl-3-(pyridin-2-yl)thiourea lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of the allyl group and the pyridin-2-yl moiety provides distinct chemical properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-3-pyridin-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFDSHKKGBOHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236751 | |
| Record name | N-Allyl-N'-2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-14-8 | |
| Record name | N-2-Propen-1-yl-N′-2-pyridinylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allyl-N'-2-pyridylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 880-14-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Allyl-N'-2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(2-chlorophenyl)sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1222430.png)


![N-[(2-hydroxy-1-naphthalenyl)-(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B1222438.png)
![N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1222440.png)



![N-[4-[[[[oxo(thiophen-2-yl)methyl]amino]-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1222445.png)
![2-ethoxy-N-[4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl]benzamide](/img/structure/B1222446.png)

![2-{[(4-methoxybenzoyl)amino]methyl}-5-phenyl-3-furoic acid](/img/structure/B1222448.png)
![1-[3-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1222449.png)

